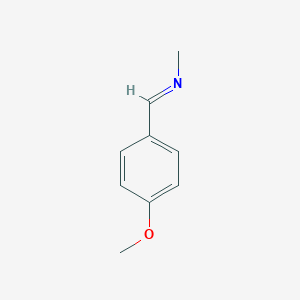

N-(4-methoxybenzylidene)methanamine

Vue d'ensemble

Description

N-(4-methoxybenzylidene)methanamine: is an organic compound with the molecular formula C8H9NO . It is a Schiff base derived from the condensation of 4-methoxybenzaldehyde and methanamine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The primary method for synthesizing N-(4-methoxybenzylidene)methanamine involves the condensation of 4-methoxybenzaldehyde with methanamine. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.

Solvent-Free Synthesis: An alternative method involves a solvent-free synthesis where the reactants are mixed and heated directly without the use of a solvent. This method is environmentally friendly and can yield high purity products.

Industrial Production Methods: Industrial production of this compound often employs the condensation reaction on a larger scale. The process involves the use of large reactors and controlled conditions to ensure consistent product quality. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(4-methoxybenzylidene)methanamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This compound can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like methylamine or dimethylamine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Methylamine, dimethylamine, elevated temperatures.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Organic Synthesis

N-(4-methoxybenzylidene)methanamine serves as an important intermediate in the synthesis of various heterocyclic compounds and other Schiff bases. Its ability to form stable complexes with metal ions makes it useful in catalytic processes.

Biological Research

The compound is employed in biological studies to investigate enzyme interactions and as a model for Schiff base formation in biological systems. It has been shown to inhibit enzyme activity through complex formation with biological macromolecules such as proteins and nucleic acids .

Medicinal Chemistry

Recent studies have explored the potential of this compound as an antimicrobial and anticancer agent. For instance:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for new therapeutic agents .

- Antimicrobial Properties : Investigations into its efficacy against resistant bacterial strains highlight its promise in addressing antimicrobial resistance .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Dyes and Pigments : Its chemical structure allows for the development of vibrant dyes.

- Liquid Crystal Materials : The compound's properties make it suitable for applications in display technologies.

Data Tables

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cells | , |

| Antimicrobial Activity | Effective against resistant bacterial strains |

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). The results demonstrated that certain derivatives exhibited cytotoxicity superior to established chemotherapeutics like PAC-1, indicating their potential for further development into anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions showed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its utility as a biochemical tool for studying enzyme kinetics and mechanisms .

Mécanisme D'action

The mechanism of action of N-(4-methoxybenzylidene)methanamine involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through Schiff base formation. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparaison Avec Des Composés Similaires

N-(4-methoxybenzylidene)aniline: Similar in structure but with an aniline group instead of methanamine.

N-(4-methoxybenzylidene)-4-butylaniline: Contains a butyl group, used in liquid crystal applications.

N-(4-methoxybenzylidene)isonicotinohydrazone: Used in non-linear optical and charge transport studies.

Uniqueness: N-(4-methoxybenzylidene)methanamine is unique due to its specific reactivity and stability. Its ability to form Schiff bases with various amines and its applications in diverse fields make it a versatile compound. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds.

Activité Biologique

N-(4-Methoxybenzylidene)methanamine, a compound derived from the condensation of 4-methoxybenzaldehyde and methanamine, has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews various studies that explore its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a straightforward reaction between 4-methoxybenzaldehyde and methanamine. The reaction conditions can significantly affect the yield and purity of the product. For instance, under optimal conditions (1:5:5 ratio of aldehyde to methylamine with sodium bicarbonate as a base), yields can reach up to 65% within a few hours .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this compound. A notable study demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC values ranging from 10 to 33 nM for structurally similar compounds . The mechanism of action appears to involve disruption of microtubule polymerization, which is crucial for cell division. Specifically, these compounds interact at the colchicine-binding site on tubulin, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| This compound | MCF-7 | TBD |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research has shown that related hydrazone derivatives can inhibit platelet aggregation and exhibit anti-nociceptive effects . The presence of the methoxy group is believed to enhance these activities by stabilizing free radicals and modulating inflammatory pathways.

The biological activities of this compound can be attributed to its structural features. The methoxy group increases electron density on the aromatic ring, which may enhance binding interactions with biological targets. The imine functional group is also critical for its reactivity and biological interactions.

Case Studies

- Antiproliferative Study : A study involving various derivatives showed that compounds with methoxy substitutions exhibited enhanced activity against breast cancer cell lines. The study highlighted the importance of structural modifications in improving efficacy .

- Anti-inflammatory Study : Another investigation focused on hydrazone derivatives indicated that these compounds could significantly reduce inflammation markers in vitro. The results suggested potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-23-3 | |

| Record name | 13114-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.